(2S,3R)-DEPMPO-Biotin: A Technical Guide to its Application in Radical Biology and Drug Development
(2S,3R)-DEPMPO-Biotin: A Technical Guide to its Application in Radical Biology and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-DEPMPO-Biotin is a sophisticated molecular probe designed for the detection and analysis of reactive free radicals in biological systems. This molecule uniquely combines the properties of a highly stable spin trapping agent, DEPMPO (5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide), with the high-affinity biotin tag. This dual functionality allows for the capture of transient and low-abundance macromolecule radicals, such as those derived from proteins, lipids, and DNA, and their subsequent detection, enrichment, and visualization through the strong and specific interaction of biotin with avidin or streptavidin. This technical guide provides an in-depth overview of the applications, experimental protocols, and underlying principles of (2S,3R)-DEPMPO-Biotin in life sciences research.
Core Applications
The primary application of (2S,3R)-DEPMPO-Biotin is as a spin trapping agent for the study of oxidative stress and radical-mediated cellular damage. Its utility extends to several key research areas:
-
In Vitro and In Vivo Detection of Macromolecule Radicals: (2S,3R)-DEPMPO-Biotin can be used to trap and subsequently identify proteins, lipids, and DNA that have been modified by free radicals in cell cultures and animal models.[1][2]
-
Mass Spectrometry-Based Identification of Radical-Modified Proteins: The biotin tag facilitates the affinity purification of proteins that have been adducted by the spin trap, thereby enriching these low-abundance species for identification by mass spectrometry.[3][4]
-
Magnetic Resonance Imaging (MRI) of Radical Formation in Vivo: In conjunction with avidin- or streptavidin-conjugated MRI contrast agents, (2S,3R)-DEPMPO-Biotin enables the non-invasive imaging of radical generation in living organisms, providing spatial and temporal information on oxidative stress.
-
Detection of S-Nitrosothiols (SNOs): (2S,3R)-DEPMPO-Biotin offers a direct method for labeling S-nitrosylated proteins, serving as an alternative to the more complex biotin-switch technique.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of (2S,3R)-DEPMPO-Biotin is essential for its effective use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₄H₄₂N₅O₈PS |
| Molecular Weight | 591.66 g/mol |
| CAS Number | 936224-52-1 |
| Solubility | Soluble in ethanol and water |
Data Presentation: Quantitative Comparison of Spin Traps
The choice of a spin trapping agent is critical for the successful detection of free radicals. DEPMPO, the core of (2S,3R)-DEPMPO-Biotin, offers significant advantages in terms of adduct stability compared to the more commonly used spin trap, DMPO (5,5-dimethyl-1-pyrroline N-oxide).
| Parameter | DEPMPO Adduct | DMPO Adduct | Reference |
| In Vitro Stability (SO₃⁻ adduct with ascorbate) | 7 times more stable | - | [5] |
| In Vivo Stability (SO₃⁻ adduct) | 2-4 times more stable | - | [5] |
| Detectable Adduct Signal (in vivo) | As low as 1 mM | 5 mM | [5] |
Experimental Protocols
In Vitro Detection of Intracellular Reactive Oxygen Species (ROS) in Cultured Cells
This protocol describes the use of (2S,3R)-DEPMPO-Biotin for the detection of ROS in cultured cells, followed by visualization using a streptavidin-conjugated fluorescent probe.
Materials:
-
(2S,3R)-DEPMPO-Biotin
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
ROS-inducing agent (e.g., lipopolysaccharide, H₂O₂)
-
Streptavidin-conjugated fluorescent probe (e.g., Streptavidin-Alexa Fluor 594)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Induction of Oxidative Stress: Treat the cells with a known ROS-inducing agent at a predetermined concentration and for a specific duration to induce oxidative stress. Include an untreated control group.
-
Spin Trapping: Add (2S,3R)-DEPMPO-Biotin to the cell culture medium to a final concentration of 10-50 µM. Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells three times with warm PBS to remove excess (2S,3R)-DEPMPO-Biotin.
-
Fluorescent Labeling: Incubate the cells with a streptavidin-conjugated fluorescent probe (e.g., 5 µg/mL in PBS) for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove the unbound fluorescent probe.
-
Nuclear Staining: Incubate the cells with a nuclear counterstain, such as DAPI, for 10 minutes.
-
Imaging: Visualize the cells using a fluorescence microscope. The fluorescence signal from the streptavidin conjugate will indicate the locations of radical formation.
In Vivo Detection of Macromolecule Free Radicals using MRI
This protocol outlines the in vivo application of (2S,3R)-DEPMPO-Biotin in a mouse model of sepsis-associated encephalopathy, followed by MRI detection using an avidin-conjugated contrast agent.[6]
Materials:
-
(2S,3R)-DEPMPO-Biotin
-
Sterile saline
-
Avidin-conjugated MRI contrast agent (e.g., avidin-BSA@Gd-ESIO)
-
Animal model of oxidative stress (e.g., CLP-induced sepsis model)
-
MRI scanner
Procedure:
-
Animal Model Preparation: Induce the disease model in the animals according to the established protocol (e.g., cecal ligation and puncture for sepsis).
-
Spin Trap Administration: At a specific time point post-disease induction (e.g., 6 hours after CLP), administer (2S,3R)-DEPMPO-Biotin (e.g., 25 µL in 100 µL sterile saline) via intraperitoneal injection.
-
Contrast Agent Administration: After a short incubation period (e.g., 15 minutes), administer the avidin-conjugated MRI contrast agent via intraperitoneal injection.
-
MRI Acquisition: Anesthetize the animal and perform MRI scans at various time points after the contrast agent administration to monitor its accumulation in the target tissues. T1-weighted imaging is typically used to visualize the contrast enhancement.
-
Image Analysis: Analyze the MRI images to quantify the signal intensity changes in the regions of interest, which correlate with the extent of macromolecule radical formation.
Enrichment of Radical-Modified Proteins for Mass Spectrometry
This protocol provides a general workflow for the enrichment of biotin-tagged proteins that have been adducted by (2S,3R)-DEPMPO-Biotin.
Materials:
-
Cell or tissue lysate
-
(2S,3R)-DEPMPO-Biotin
-
Streptavidin-conjugated magnetic beads
-
Lysis buffer
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Protein Extraction: Prepare a protein lysate from cells or tissues of interest using a suitable lysis buffer.
-
Spin Trapping: Incubate the protein lysate with (2S,3R)-DEPMPO-Biotin. The optimal concentration and incubation time should be determined empirically.
-
Affinity Purification: Add streptavidin-conjugated magnetic beads to the lysate and incubate to allow the binding of biotinylated proteins.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of free biotin or by changing pH).
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or in-gel digestion).
-
Mass Spectrometry and Data Analysis: Analyze the peptide mixture by mass spectrometry and use bioinformatics tools to identify the enriched proteins.
Mandatory Visualizations
Caption: Experimental workflows for the application of (2S,3R)-DEPMPO-Biotin.
Caption: Signaling pathway in sepsis-associated encephalopathy where (2S,3R)-DEPMPO-Biotin can be used.
Conclusion
(2S,3R)-DEPMPO-Biotin is a powerful and versatile tool for the investigation of free radical biology. Its ability to form stable adducts with a wide range of macromolecule radicals, combined with the highly specific and strong biotin-avidin interaction, provides researchers with a robust platform for the detection, identification, and imaging of oxidative stress in various biological contexts. The detailed protocols and comparative data presented in this guide are intended to facilitate the successful implementation of (2S,3R)-DEPMPO-Biotin in studies aimed at elucidating the roles of free radicals in health and disease, and in the development of novel therapeutic strategies targeting oxidative damage.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A biotinylated analog of the spin-trap DMPO for the detection of low abundance protein radicals by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotinylated analogue of the spin-trap 5,5-dimethyl-1-pyrroline-N-oxide for the detection of low-abundance protein radicals by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of DEPMPO as a spin trapping agent in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Detection of Macromolecule Free Radicals in Mouse Sepsis-Associated Encephalopathy Using a New MRI and Immunospin Trapping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
